1-Hexyl-4-methylpiperidine
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Overview
Description
1-Hexyl-4-methylpiperidine is an organic compound with the molecular formula C₁₂H₂₅N. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one amine bridge.
Preparation Methods
The synthesis of 1-Hexyl-4-methylpiperidine typically involves the reaction of hexylamine with 4-methylpiperidine under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Hexyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of neurotransmitter systems and interaction with cellular receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Hexyl-4-methylpiperidine can be compared with other piperidine derivatives such as piperidine, pyrrolidine, and piperazine. These compounds share a similar structural motif but differ in their chemical properties and applications. For instance:
Piperidine: A simpler structure with broad applications in pharmaceuticals.
Pyrrolidine: Known for its use in the synthesis of alkaloids and pharmaceuticals.
Piperazine: Widely used in the production of antihistamines and anthelmintics. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96331-79-2 |
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Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
1-hexyl-4-methylpiperidine |
InChI |
InChI=1S/C12H25N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h12H,3-11H2,1-2H3 |
InChI Key |
JFTNESUGLJGDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)C |
Origin of Product |
United States |
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